An In-depth Technical Guide to 2-(2,3-Dichloro-6-fluorophenyl)acetamide: Synthesis, Characterization, and Properties
An In-depth Technical Guide to 2-(2,3-Dichloro-6-fluorophenyl)acetamide: Synthesis, Characterization, and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 2-(2,3-Dichloro-6-fluorophenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this halogenated aromatic compound.
Introduction and Chemical Identity
2-(2,3-Dichloro-6-fluorophenyl)acetamide is a substituted phenylacetamide derivative. The presence of multiple halogen substituents on the phenyl ring, specifically two chlorine atoms and one fluorine atom, is expected to significantly influence its physicochemical and biological properties. Halogenation is a common strategy in medicinal chemistry to modulate parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications for this compound are not widely documented, its structural motifs are present in various biologically active molecules.
Table 1: Chemical Identity of 2-(2,3-Dichloro-6-fluorophenyl)acetamide
| Identifier | Value |
| IUPAC Name | 2-(2,3-Dichloro-6-fluorophenyl)acetamide |
| Molecular Formula | C8H6Cl2FNO |
| Molecular Weight | 222.05 g/mol |
| CAS Number | Not available |
Proposed Synthesis
A robust synthetic route to 2-(2,3-Dichloro-6-fluorophenyl)acetamide commences with the commercially available precursor, 2,3-Dichloro-6-fluorophenylacetic acid. The key transformation is the conversion of the carboxylic acid to a primary amide. Several methods exist for this transformation; a common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Synthetic Pathway
The proposed synthesis is a two-step process starting from 2,3-Dichloro-6-fluorophenylacetic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. The second step is the reaction of the acyl chloride with ammonia to form the desired primary amide.
Caption: Proposed two-step synthesis of 2-(2,3-Dichloro-6-fluorophenyl)acetamide.
Experimental Protocol
Step 1: Synthesis of 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride
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To a solution of 2,3-Dichloro-6-fluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride is used in the next step without further purification.
Causality behind Experimental Choices: The use of oxalyl chloride with a catalytic amount of DMF is a standard and efficient method for converting carboxylic acids to acyl chlorides under mild conditions. The reaction proceeds via the formation of a Vilsmeier intermediate, which is highly reactive.
Step 2: Synthesis of 2-(2,3-Dichloro-6-fluorophenyl)acetamide
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Dissolve the crude 2-(2,3-Dichloro-6-fluorophenyl)acetyl chloride in anhydrous DCM (10 mL/g of starting acid).
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Cool the solution to 0 °C in an ice bath.
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Add concentrated ammonium hydroxide (3.0 eq) dropwise to the cooled solution with vigorous stirring. A white precipitate will form.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(2,3-Dichloro-6-fluorophenyl)acetamide as a solid.
Trustworthiness of the Protocol: This protocol is based on well-established and reliable reactions for the synthesis of primary amides from carboxylic acids. The workup procedure is designed to effectively remove unreacted reagents and byproducts, and the final recrystallization step ensures the purity of the final compound.
Physicochemical Properties
The physicochemical properties of 2-(2,3-Dichloro-6-fluorophenyl)acetamide are predicted based on its structure and comparison with similar halogenated phenylacetamides.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Melting Point | 130-150 °C | Phenylacetamide derivatives with halogen substituents typically have melting points in this range. The high degree of substitution and potential for intermolecular hydrogen bonding would suggest a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone). Sparingly soluble in non-polar solvents. Low solubility in water. | The amide functionality provides polarity, while the halogenated phenyl ring is lipophilic. This balance suggests solubility in a range of organic solvents. |
| LogP | ~2.5 - 3.5 | The presence of three halogen atoms increases lipophilicity compared to unsubstituted phenylacetamide. |
| pKa (amide proton) | ~17 | Amide protons are generally weakly acidic. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the chemical structure of 2-(2,3-Dichloro-6-fluorophenyl)acetamide.
1H NMR Spectroscopy
Caption: Predicted 1H NMR spectrum of 2-(2,3-Dichloro-6-fluorophenyl)acetamide.
Interpretation:
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The two aromatic protons will appear as a doublet of doublets and a triplet due to coupling with each other and with the fluorine atom.
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The methylene protons adjacent to the aromatic ring will appear as a singlet.
-
The amide protons will appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.
13C NMR Spectroscopy
Table 3: Predicted 13C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (amide) |
| ~158 (d, JC-F ≈ 250 Hz) | C6-F |
| ~132 (d, JC-F ≈ 3 Hz) | C2-Cl |
| ~130 | C4 |
| ~128 | C5 |
| ~125 (d, JC-F ≈ 15 Hz) | C1 |
| ~118 (d, JC-F ≈ 20 Hz) | C3-Cl |
| ~40 | -CH2- |
Interpretation: The carbon spectrum will show characteristic signals for the amide carbonyl, the aromatic carbons with coupling to the fluorine atom (indicated by 'd' for doublet and the C-F coupling constant), and the aliphatic methylene carbon.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3350, ~3180 | Strong, broad | N-H stretching (primary amide) |
| ~1660 | Strong | C=O stretching (amide I band) |
| ~1620 | Medium | N-H bending (amide II band) |
| ~1470, ~1420 | Medium | C=C stretching (aromatic) |
| ~1250 | Medium | C-N stretching |
| ~1050 | Strong | C-F stretching |
| ~800-700 | Strong | C-Cl stretching |
Interpretation: The IR spectrum will be dominated by the strong N-H and C=O stretching vibrations characteristic of a primary amide. The presence of aromatic C=C stretching and C-halogen stretching bands will also be evident.
Mass Spectrometry
Predicted Fragmentation Pattern:
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Molecular Ion (M+): A prominent molecular ion peak should be observed at m/z 221, with isotopic peaks at m/z 223 and 225 due to the presence of two chlorine atoms.
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Major Fragments:
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Loss of the acetamide group (-CH2CONH2) to give the 2,3-dichloro-6-fluorobenzyl cation at m/z 177.
-
A peak corresponding to the McLafferty rearrangement is unlikely for this structure.
-
Cleavage of the C-C bond between the methylene group and the aromatic ring.
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Chemical Reactivity and Stability
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Stability: The compound is expected to be stable under normal laboratory conditions. The aromatic ring is stabilized by the electron-withdrawing halogen substituents. However, like many halogenated aromatic compounds, it may be susceptible to degradation under harsh conditions such as high temperatures, strong acids or bases, or UV light.[1][2]
-
Reactivity: The amide functionality can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogens. Nucleophilic aromatic substitution may be possible under specific conditions, particularly at the positions activated by the electron-withdrawing groups.
Potential Biological Activity and Applications
While there is no specific data on the biological activity of 2-(2,3-Dichloro-6-fluorophenyl)acetamide, the broader class of halogenated phenylacetamides has been explored for various therapeutic applications. The introduction of fluorine and chlorine atoms can enhance metabolic stability and cell permeability.[3] Phenylacetamide derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] Therefore, it is plausible that this compound could be investigated for similar activities. Further research, including in vitro and in vivo studies, would be necessary to determine its biological profile.
Conclusion
This technical guide provides a detailed, albeit partially predictive, overview of 2-(2,3-Dichloro-6-fluorophenyl)acetamide. A plausible and efficient synthetic route has been proposed, and its key physicochemical and spectroscopic properties have been estimated based on established chemical principles and data from analogous structures. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated aromatic compounds.
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